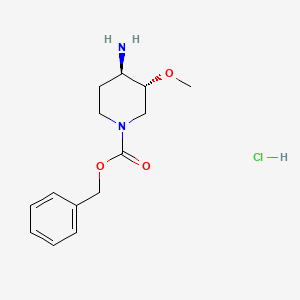

N1-(2-Furylmethyl)-1,3-propanediamine

Vue d'ensemble

Description

“N1-(2-Furylmethyl)-1,3-propanediamine” is a chemical compound that has not been extensively studied. It is related to other compounds with similar structures, such as “N-(2-Furylmethyl)-3-(4-morpholinyl)-1-propanamine” and "N 1-(2-Furylmethyl)-2-{(phenylsulfonyl)iminomethyl}hydrazine-1-carbothioamide" .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of 2-substituted benzimidazoles has been reviewed, highlighting the importance of the linker group and substitution at N-1, C-2, C-5, and C-6 positions for anticancer activity . Another review discusses the synthesis and therapeutic potential of imidazole-containing compounds .Chemical Reactions Analysis

The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied. These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation, and no new covalent bonds are formed at the transition states .Applications De Recherche Scientifique

CO2 Adsorption

N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a diaminosilane, was synthesized for use as a CO2 adsorbent. It showed enhanced CO2 adsorption capacity and efficiency compared to a similar compound with an ethyl spacer. This adsorbent demonstrated better stability through temperature swing adsorption cycles, indicating potential in CO2 capture applications (Sim et al., 2020).

Radioprotective Activity

A study synthesized derivatives of WR-1065, including N-(2-acetylthioethyl)-1,3-propanediamine, to evaluate their potential as radioprotectors. Despite their synthesis, these compounds did not exhibit radioprotective activity, indicating limitations in this application (Oiry et al., 1995).

Magnetic Properties in Coordination Chemistry

Research on two azido bridged chains using N-methyl-1,3-propanediamine demonstrated their distinct magnetic properties. These compounds showed alternating ferro/antiferromagnetic chain models, suggesting applications in magnetic materials and coordination chemistry (Bhowmik et al., 2014).

Crystal Structure Analysis

The crystal structure of a cobalt(III) complex with N-(2-aminoethyl)-1,3-propanediamine was determined, offering insights into molecular conformations and configurations. Such studies are essential in understanding complex molecular structures and their applications (Ishii et al., 1984).

Urease Inhibition and Anti-leishmanial Properties

Zn(II) complexes with furyl-derived N,N-diamines ligands, including N1,N3-bis(furan-2-ylmethyl)propane-1,3-diamine, showed considerable urease inhibitory potential and effectiveness against the Leishmania parasite. This research opens possibilities for therapeutic applications in combating urease-related diseases and leishmaniasis (Nayab et al., 2022).

Safety And Hazards

Orientations Futures

The future directions for the study of “N1-(2-Furylmethyl)-1,3-propanediamine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be conducted on their safety and potential applications .

Propriétés

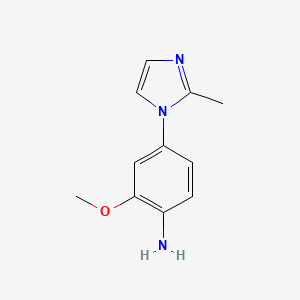

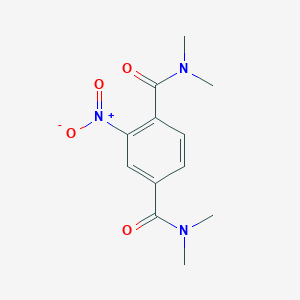

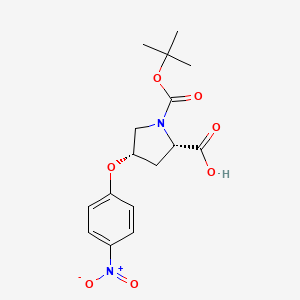

IUPAC Name |

N'-(furan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,4-5,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYLPHZWTNERHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Furylmethyl)-1,3-propanediamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hcl](/img/structure/B3116589.png)